Tri-p-tolylphosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97371. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

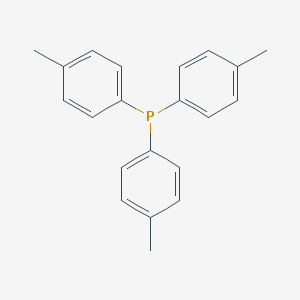

Structure

3D Structure

Properties

IUPAC Name |

tris(4-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAZIUYTQHYBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061425 | |

| Record name | Phosphine, tris(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038-95-5 | |

| Record name | Tri-p-tolylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1038-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(4-methylphenyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001038955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-p-tolylphosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, tris(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, tris(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-methylphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(4-methylphenyl)phosphine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FKZ7B9Q2BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the properties of tri-p-tolylphosphine

An In-depth Technical Guide to Tri-p-tolylphosphine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This compound, an organophosphorus compound with the chemical formula P(C₆H₄CH₃)₃, is a cornerstone ligand in the field of organometallic chemistry and homogeneous catalysis. Its unique electronic and steric properties make it an invaluable tool in synthetic organic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the development of pharmaceuticals and fine chemicals. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound.

Core Properties of this compound

This compound is a white to off-white crystalline solid that is air-sensitive and should be handled under an inert atmosphere.[1][2] It is insoluble in water but soluble in many organic solvents.[3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₁P | [5] |

| Molecular Weight | 304.37 g/mol | [5] |

| Appearance | White to off-white/light yellow crystalline powder | [1][5] |

| Melting Point | 144-148 °C | |

| Boiling Point | 399.8 °C at 760 mmHg | [1] |

| Solubility | Insoluble in water; Soluble in diethyl ether, benzene, chloroform. | [1][3] |

| Sensitivity | Air sensitive | [1][2] |

| Storage | Store under an inert atmosphere at room temperature. | [1][2] |

Spectroscopic Data

The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. Key spectral data are summarized in Table 2.

| Technique | Data (Solvent: CDCl₃) | Reference(s) |

| ³¹P NMR | δ (ppm): -8.8 | [6] |

| ¹H NMR | δ (ppm): 7.06 (s, aromatic C-H), 2.26 (s, -CH₃) | [6] |

| ¹³C NMR | δ (ppm): 138.8 (s, C4), 134.2 (d, C1, J=9.0 Hz), 133.4 (dt, C2, J=19.0, 26.0 Hz), 129.1 (d, C3, J=8.0 Hz), 21.7 (s, -CH₃) | [6] |

| IR | Key absorptions can be found in publicly available spectral databases. | [4][7] |

| Mass Spec | Molecular Ion (m/z): 304.138088 (Exact Mass). Publicly available mass spectral data confirms the molecular weight. | [2][8] |

Structural and Electronic Properties

The performance of this compound as a ligand is dictated by its steric and electronic characteristics. While the precise Tolman cone angle for the para-isomer is not as commonly cited as for the ortho-isomer (194°), the methyl groups in the para position offer less steric bulk directly around the phosphorus atom compared to the ortho-isomer, while still influencing the electronic properties.[9] The electron-donating methyl groups increase the electron density on the phosphorus atom, enhancing its σ-donor capabilities compared to triphenylphosphine.

Crystal Structure Data: Single-crystal X-ray diffraction has shown that this compound crystallizes in a trigonal system. The phosphorus atom is situated on a crystallographic threefold rotatory-inversion axis, leading to a threefold rotation symmetry in the molecule.[1][10]

| Crystal Parameter | Value | Reference(s) |

| Crystal system | Trigonal | [1] |

| Space group | R-3 | [1] |

| a (Å) | 12.6562 (18) | [1] |

| c (Å) | 19.696 (4) | [1] |

| V (ų) | 2732.2 (8) | [1] |

| Z | 6 | [1] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the reaction of a Grignard reagent with phosphorus trichloride (B1173362). A general, adaptable protocol is provided below.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed in anhydrous tetrahydrofuran (B95107) (THF). A solution of p-bromotoluene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent (p-tolylmagnesium bromide). The reaction is often initiated with a small crystal of iodine.

-

Reaction with Phosphorus Trichloride: The flask containing the Grignard reagent is cooled in an ice bath (0 °C). A solution of phosphorus trichloride in anhydrous THF is added dropwise with vigorous stirring.[11]

-

Reaction Completion: After the addition is complete, the reaction mixture is brought to room temperature and then refluxed for several hours to ensure the reaction goes to completion.[12]

-

Work-up: The reaction is cooled to room temperature and carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[11]

-

Extraction and Purification: The resulting mixture is transferred to a separatory funnel and extracted several times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[11]

-

Recrystallization: The crude solid product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a white crystalline solid.[12]

Application in Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

This compound is an effective ligand in various palladium-catalyzed cross-coupling reactions, which are pivotal in pharmaceutical and materials science research.[3][13] The general catalytic cycle for a Suzuki-Miyaura reaction is depicted below.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Caption: The key steps in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask are added the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), and this compound (2-10 mol%). A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.) is then added.

-

Solvent Addition and Degassing: A suitable solvent or solvent mixture (e.g., toluene, dioxane, and/or water) is added. The mixture is then thoroughly degassed by bubbling argon or nitrogen through the solution for 15-30 minutes or by several freeze-pump-thaw cycles.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC analysis.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[4] It should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. As it is air-sensitive, all manipulations should be carried out under an inert atmosphere to prevent oxidation to this compound oxide.[1][2]

Conclusion

This compound is a versatile and robust phosphine (B1218219) ligand with significant applications in catalysis. Its well-defined properties, straightforward synthesis, and efficacy in promoting critical chemical transformations, such as cross-coupling reactions, secure its place as a vital tool for professionals in research, chemical synthesis, and drug development. The data and protocols provided in this guide offer a technical foundation for the effective use of this important reagent.

References

- 1. Tri-p-tolylphosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mzCloud – Tris 4 tolyl phosphine [mzcloud.org]

- 3. Tri(o-tolyl)phosphine(6163-58-2) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(1038-95-5) IR Spectrum [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. rsc.org [rsc.org]

- 7. Phosphine, tris(4-methylphenyl)- | C21H21P | CID 13956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure and Bonding of Tri-p-tolylphosphine

Introduction

This compound, a tertiary phosphine (B1218219) with the chemical formula P(C₆H₄CH₃)₃, is an organophosphorus compound of significant interest in various chemical disciplines.[1] Its utility as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions, has made it a valuable tool in synthetic organic chemistry.[1] The electronic and steric properties of this compound, influenced by the three p-tolyl groups attached to the central phosphorus atom, are crucial for its reactivity and coordinating ability. This guide provides a detailed examination of the structure and bonding of this compound, incorporating crystallographic data, spectroscopic analysis, and synthesis protocols.

Molecular Structure and Bonding

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction studies.[2][3] The compound crystallizes in the trigonal system, and its structure is characterized by a phosphorus atom situated on a crystallographic threefold rotatory-inversion axis, which results in the molecule having threefold rotation symmetry.[2][4] This high symmetry influences its packing in the solid state and its overall steric profile.

The bonding in this compound is primarily covalent. The phosphorus atom is sp³ hybridized, forming three sigma bonds with the carbon atoms of the p-tolyl groups. The lone pair of electrons on the phosphorus atom is responsible for its nucleophilic and basic properties, which are fundamental to its role as a ligand in coordination chemistry.[5]

Logical Relationship: Structure, Bonding, and Properties

Caption: Relationship between structure, bonding, and properties.

Crystallographic Data

The crystal structure of this compound has been determined and the key parameters are summarized in the table below.[2]

| Parameter | Value |

| Chemical Formula | C₂₁H₂₁P |

| Molecular Weight | 304.35 g/mol |

| Crystal System | Trigonal |

| Space Group | R-3 |

| a (Å) | 12.6562 (18) |

| c (Å) | 19.696 (4) |

| V (ų) | 2732.2 (8) |

| Z | 6 |

| Temperature (K) | 293 (2) |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 0.15 |

Bond Lengths and Angles

The precise arrangement of atoms in this compound has been determined from crystallographic data.[2]

| Bond/Angle | Value |

| P—C | 1.843 (3) Å |

| C—C (aromatic, avg.) | 1.383 Å |

| C—C (methyl, avg.) | 1.508 (4) Å |

| C—P—C | 102.7 (1) ° |

| Dihedral angle between rings | 87.40 (18) ° |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a Grignard reagent with phosphorus trichloride (B1173362). An alternative reported synthesis is as follows[2]:

-

20 g (0.870 mol) of sodium was added to 125 ml of toluene.

-

The mixture was heated to 383 K and stirred to form fine, molten particles of sodium.

-

The temperature was then lowered to 323 K.

-

A mixture of 55.2 g (0.436 mol) of p-chlorotoluene and 19.8 g (0.144 mol) of phosphorus trichloride was added, maintaining the temperature between 323 K and 333 K for two hours.

-

The product was concentrated in a vacuum to yield a white solid.

-

The pure compound was obtained by crystallization from methanol.

Experimental Workflow: Synthesis of this compound

References

In-Depth Technical Guide to Tri(p-tolyl)phosphine (CAS 1038-95-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(p-tolyl)phosphine, identified by CAS number 1038-95-5, is an organophosphorus compound widely utilized as a ligand in organometallic chemistry and catalysis. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic characterization data, and a detailed experimental protocol for its application in a common cross-coupling reaction. The information herein is intended to support researchers and professionals in the fields of organic synthesis, catalysis, and drug development in the effective use of this versatile reagent.

Tri(p-tolyl)phosphine's utility stems from its electronic and steric properties. The three para-methylphenyl substituents create a sterically hindered environment around the central phosphorus atom, which can influence the coordination number and geometry of metal complexes. Electronically, the methyl groups are weakly electron-donating, which increases the electron density on the phosphorus atom and enhances its coordinating ability with transition metals. These characteristics make it a valuable ligand for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Physicochemical Properties

The fundamental physical and chemical properties of Tri(p-tolyl)phosphine are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value |

| CAS Number | 1038-95-5 |

| Molecular Formula | C₂₁H₂₁P |

| Molecular Weight | 304.37 g/mol |

| Appearance | White to off-white or light yellow crystalline powder |

| Melting Point | 144-148 °C |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and toluene (B28343); Insoluble in water. |

| Stability | Stable under normal laboratory conditions; should be stored away from strong oxidizing agents. |

| Synonyms | Tris(4-methylphenyl)phosphine, TPTP |

Spectroscopic Characterization

Spectroscopic analysis is critical for verifying the identity and purity of Tri(p-tolyl)phosphine. The following table summarizes key spectroscopic data.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) for a deuterated analog are reported as:• δ ≈ 7.06 ppm (Aromatic protons)• δ ≈ 2.26 ppm (Methyl protons)[1] |

| ¹³C NMR (CDCl₃) | Chemical shifts (δ) for a deuterated analog are reported as:• δ ≈ 138.8 ppm (C4, ipso-carbon attached to the methyl group)• δ ≈ 134.2 ppm (C1, ipso-carbon attached to phosphorus)• δ ≈ 133.4 ppm (C2, ortho-aromatic carbons)• δ ≈ 129.1 ppm (C3, meta-aromatic carbons)• δ ≈ 21.7 ppm (Methyl carbon)[1] |

| ³¹P NMR (CDCl₃) | Chemical shift (δ) for a deuterated analog is reported as:• δ ≈ -8.8 ppm[1] |

| FT-IR | Characteristic absorption bands are expected for:• Aromatic C-H stretching (~3100-3000 cm⁻¹)• Aliphatic C-H stretching (~3000-2850 cm⁻¹)• C=C aromatic ring stretching (~1600-1450 cm⁻¹)• P-C stretching |

| Mass Spectrometry | Molecular Ion (M⁺): m/z ≈ 304.14 |

Experimental Protocols

Tri(p-tolyl)phosphine is a common ligand in palladium-catalyzed cross-coupling reactions. Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol describes the palladium-catalyzed cross-coupling of 4-bromoacetophenone with phenylboronic acid to form 4-acetylbiphenyl, a reaction for which tolylphosphines have been shown to be effective ligands.[2]

Reagents and Equipment:

-

4-Bromoacetophenone

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Tri(p-tolyl)phosphine (P(p-tolyl)₃)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol, 1 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Add palladium(II) acetate (0.01 mmol, 1 mol%) and Tri(p-tolyl)phosphine (0.04 mmol, 4 mol%).

-

The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add toluene (5 mL) and water (1 mL) to the flask via syringe.

-

The reaction mixture is heated to 100 °C with vigorous stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 4-acetylbiphenyl.

Catalytic Cycle Visualization

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving the palladium catalyst. The phosphine (B1218219) ligand plays a crucial role in stabilizing the palladium species and facilitating the key steps of oxidative addition and reductive elimination.

Conclusion

Tri(p-tolyl)phosphine is a robust and effective phosphine ligand with significant applications in modern organic synthesis. Its steric and electronic properties make it a ligand of choice for numerous palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. The characterization data and experimental protocol provided in this guide offer a valuable resource for researchers, facilitating the successful application of Tri(p-tolyl)phosphine in the laboratory.

References

An In-depth Technical Guide to Tri-p-tolylphosphine: Molecular Weight and Formula

This guide provides a detailed overview of the core physicochemical properties of tri-p-tolylphosphine, a widely used organophosphorus compound in research and drug development. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

This compound, also known as tris(4-methylphenyl)phosphine, is a tertiary phosphine (B1218219) with the chemical formula C₂₁H₂₁P.[1][2][3] It is recognized for its utility as a ligand in catalysis and organic synthesis.[1]

Quantitative Molecular Information

The fundamental quantitative data for this compound is summarized in the table below, providing a clear reference for its molecular composition and weight.

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₂₁P | [1][2][3] |

| Molecular Weight | 304.37 g/mol | [1][2][3][4] |

| Alternate Molecular Weight | 304.4 g/mol | [5][6] |

Elemental Composition and Structure

The chemical formula C₂₁H₂₁P indicates that each molecule of this compound is composed of 21 carbon atoms, 21 hydrogen atoms, and one phosphorus atom. The structure consists of a central phosphorus atom bonded to three p-tolyl groups.

Caption: Logical relationship of this compound's formula and elemental composition.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are extensive and context-dependent. For specific methodologies, researchers are advised to consult peer-reviewed literature and established chemical synthesis databases that detail its use in reactions such as Suzuki and Heck cross-couplings.

Conclusion

This technical guide provides the essential molecular weight and formula for this compound, presented in a clear and accessible format for scientific professionals. The provided data and diagram offer a foundational understanding of this important chemical compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. strem.com [strem.com]

- 4. Cas 1038-95-5,this compound | lookchem [lookchem.com]

- 5. Tri-m-tolylphosphine | C21H21P | CID 80362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phosphine, tris(4-methylphenyl)- | C21H21P | CID 13956 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Tris(4-methylphenyl)phosphine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tris(4-methylphenyl)phosphine, a valuable organophosphorus compound widely utilized as a ligand in catalysis and as a building block in the synthesis of more complex molecules. The protocol detailed herein is based on the well-established Grignard reaction, a robust and versatile method for the formation of carbon-phosphorus bonds.

Reaction Principle

The synthesis of tris(4-methylphenyl)phosphine is achieved through the reaction of a Grignard reagent, 4-methylphenylmagnesium bromide, with phosphorus trichloride (B1173362). The Grignard reagent is prepared in situ from 4-bromotoluene (B49008) and magnesium metal in an anhydrous ethereal solvent. The subsequent reaction with phosphorus trichloride results in the formation of the desired triarylphosphine.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous triarylphosphines.[1] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent the quenching of the Grignard reagent.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromotoluene | C₇H₇Br | 171.03 | 20.0 g (14.8 mL) | 116.9 |

| Magnesium Turnings | Mg | 24.31 | 3.1 g | 127.5 |

| Phosphorus Trichloride | PCl₃ | 137.33 | 5.0 g (3.2 mL) | 36.4 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 180 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 300 mL | - |

| Saturated Ammonium (B1175870) Chloride Solution | NH₄Cl (aq) | 53.49 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

| Ethanol (B145695) | C₂H₅OH | 46.07 | As needed | - |

| Iodine | I₂ | 253.81 | 1 crystal | - |

Procedure

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (3.1 g, 127.5 mmol).

-

Add a small crystal of iodine and 50 mL of anhydrous THF to the flask.

-

In the dropping funnel, prepare a solution of 4-bromotoluene (20.0 g, 116.9 mmol) in 100 mL of anhydrous THF.

-

Add a small amount of the 4-bromotoluene solution to the magnesium turnings. The reaction is initiated by gentle heating. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent. The solution will typically turn a grayish-black color.[1]

-

-

Reaction with Phosphorus Trichloride:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of phosphorus trichloride (5.0 g, 36.4 mmol) in 30 mL of anhydrous THF in the dropping funnel.

-

Add the phosphorus trichloride solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Reflux the reaction mixture for 18 hours.[1]

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).[1]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

Expected Yield

The typical yield for this type of reaction is in the range of 60-70%. For a similar synthesis of tri-o-tolylphosphine, a yield of 62% has been reported.[1]

Characterization Data

The identity and purity of the synthesized tris(4-methylphenyl)phosphine can be confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| Appearance | White crystalline powder |

| Melting Point | 144-148 °C[2] |

| Molecular Formula | C₂₁H₂₁P |

| Molecular Weight | 304.37 g/mol [2] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.06 (s), 2.26 (s, CH₃) |

| ¹³C NMR (CDCl₃, 100.6 MHz) | δ 138.8 (s, C4), 134.2 (d, C1, J= 9.0 Hz), 133.4 (dt, C2, J= 19.0, 26.0 Hz), 129.1 (d, C3, J= 8.0 Hz), 21.7 (s, CH₃) |

| ³¹P NMR (CDCl₃, 162 MHz) | δ -8.8 |

Spectroscopic data sourced from a supplementary information document by The Royal Society of Chemistry.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of tris(4-methylphenyl)phosphine.

Safety and Handling

-

4-Bromotoluene: Irritant. Handle in a well-ventilated fume hood.

-

Magnesium Turnings: Flammable solid. Handle away from ignition sources.

-

Phosphorus Trichloride: Corrosive, toxic, and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Grignard Reagent: Highly reactive and moisture-sensitive. The reaction to form the Grignard reagent can be exothermic and should be controlled carefully.

-

Anhydrous Solvents (THF, Diethyl Ether): Highly flammable and volatile. Ensure all operations are performed away from open flames and sparks.

-

Tris(4-methylphenyl)phosphine: May cause skin, eye, and respiratory irritation.[2] Handle with appropriate personal protective equipment.

This guide provides a detailed protocol for the synthesis of tris(4-methylphenyl)phosphine. Adherence to proper laboratory techniques, especially the maintenance of anhydrous and inert conditions, is crucial for a successful outcome. The provided characterization data will aid in the verification of the final product.

References

An In-depth Technical Guide to the Solubility of Tri-p-tolylphosphine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tri-p-tolylphosphine in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, provides a general experimental protocol for determining solubility, and presents a logical workflow for solvent selection.

Introduction to this compound

This compound is an organophosphorus compound with the chemical formula P(C₆H₄CH₃)₃. It serves as a crucial ligand in organometallic chemistry and homogeneous catalysis, finding applications in various synthetic transformations. Its solubility in organic solvents is a critical parameter for its use in chemical reactions, purification, and formulation.

Qualitative Solubility of this compound

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in various organic solvents. The absence of this data in readily accessible sources suggests that such studies may not have been published or are part of proprietary data. To obtain precise solubility values, experimental determination is necessary.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a general procedure for determining the solubility of this compound in an organic solvent using a gravimetric method. This method is straightforward and can be adapted for various solvent and temperature conditions.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., toluene, THF, chloroform)

-

Analytical balance

-

Constant temperature bath (e.g., water bath, oil bath)

-

Vials with sealed caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Vortex mixer or magnetic stirrer

-

Oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a constant temperature bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous stirring or periodic agitation to ensure the solution reaches saturation.

-

Sample Withdrawal: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

-

Filtration: Immediately pass the withdrawn solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Weigh the evaporation dish containing the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Mass Determination: Once the solvent is completely removed, re-weigh the evaporation dish containing the solid residue of this compound.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue / Volume of solution withdrawn) x 100

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Logical Workflow for Solvent Selection and Solubility Determination

The following diagram illustrates a logical workflow for selecting an appropriate solvent and determining the solubility of this compound for a specific application.

Caption: Workflow for solvent selection and solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, its qualitative solubility is well-established. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a reliable method for their determination. The logical workflow presented offers a systematic approach to solvent selection for researchers and professionals in drug development and chemical synthesis.

References

- 1. Tri(o-tolyl)phosphine | 6163-58-2 [chemicalbook.com]

- 2. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 1038-95-5 [m.chemicalbook.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. Metal-phosphine complex - Wikipedia [en.wikipedia.org]

- 6. pmcorganometallix.com [pmcorganometallix.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Tri-p-tolylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tri-p-tolylphosphine. It includes a detailed analysis of the spectral data, a standard experimental protocol for data acquisition, and a visualization of the molecular structure and proton environments.

Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the aromatic protons of the tolyl groups and the methyl protons. Due to the symmetry of the molecule, the three para-tolyl groups are chemically equivalent.

The protons on the aromatic rings exhibit a characteristic AA'BB' spin system, further complicated by coupling to the phosphorus-31 nucleus. The methyl protons appear as a singlet. Based on available data for the hexadeuterated analogue and general knowledge of similar compounds, the following is a detailed interpretation of the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃).[1]

Table 1: Summary of ¹H NMR Spectral Data for this compound in CDCl₃

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Aromatic Protons (ortho to P) | ~7.2 - 7.3 | Multiplet | 6H | J(H-H) and J(P-H) couplings |

| Aromatic Protons (meta to P) | ~7.1 | Multiplet | 6H | J(H-H) and J(P-H) couplings |

| Methyl Protons (-CH₃) | ~2.3 - 2.4 | Singlet | 9H | N/A |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

The aromatic region of the spectrum is complex due to second-order effects and phosphorus-proton coupling. The protons ortho to the phosphorus atom are expected to appear slightly downfield from the protons meta to the phosphorus atom. Both sets of aromatic protons will appear as multiplets due to mutual coupling and coupling to the phosphorus atom.

Experimental Protocol

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound, which is applicable to many air-sensitive organophosphorus compounds.

2.1 Sample Preparation (under inert atmosphere)

This compound can be sensitive to oxidation, so it is recommended to prepare the NMR sample under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using a Schlenk line.

-

Glassware Preparation: Ensure all glassware, including the NMR tube and cap, vials, and syringes, are thoroughly dried in an oven at >100 °C for several hours and cooled under a stream of inert gas.

-

Weighing and Dissolving: Accurately weigh approximately 5-10 mg of this compound into a small vial.

-

Solvent Addition: Using a gas-tight syringe, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. The CDCl₃ should be of high purity and stored over molecular sieves to ensure it is dry.

-

Transfer to NMR Tube: Gently swirl the vial to dissolve the solid. Once fully dissolved, transfer the solution to the NMR tube using a clean, dry pipette or syringe.

-

Sealing: Cap the NMR tube securely. For prolonged storage or if the sample is particularly sensitive, the cap can be wrapped with Parafilm®.

2.2 NMR Data Acquisition

-

Instrument: A standard high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-observe probe.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Receiver Gain: Adjust the receiver gain to an appropriate level to avoid signal clipping.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12-15 ppm, centered around 6 ppm, is appropriate.

-

2.3 Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.

-

Referencing: Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

-

Peak Picking and Coupling Constant Analysis: Identify the chemical shift of each signal and, where possible, measure the coupling constants.

Visualization

The following diagrams illustrate the structure and proton environments of this compound.

Caption: Molecular structure of this compound.

Caption: Proton environments and their corresponding ¹H NMR signals.

References

An In-depth Technical Guide to the ³¹P NMR Chemical Shift of Tri-p-tolylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of tri-p-tolylphosphine, a common phosphine (B1218219) ligand in catalysis and coordination chemistry. Understanding its ³¹P NMR chemical shift is crucial for reaction monitoring, complex characterization, and purity assessment.

Introduction to ³¹P NMR of this compound

This compound [(p-CH₃C₆H₄)₃P] is a trivalent organophosphorus compound. The phosphorus atom in this molecule possesses a lone pair of electrons, making it a good Lewis base and a versatile ligand for transition metals. ³¹P NMR spectroscopy is a powerful analytical technique for probing the electronic environment of the phosphorus nucleus. The chemical shift (δ) in ³¹P NMR is sensitive to the nature of the substituents on the phosphorus atom and its coordination state.

The ³¹P nucleus has a spin of ½ and a natural abundance of 100%, which makes ³¹P NMR a highly sensitive technique. Chemical shifts are typically reported in parts per million (ppm) relative to an external standard, 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.

³¹P NMR Chemical Shift Data

The ³¹P NMR chemical shift of free this compound is typically observed in the upfield region of the spectrum, characteristic of triarylphosphines. The electron-donating methyl groups in the para position of the tolyl substituents slightly increase the electron density on the phosphorus atom compared to triphenylphosphine, leading to a more shielded nucleus and a more negative (or less positive) chemical shift.

Table 1: ³¹P NMR Chemical Shift of this compound in Various Solvents

| Solvent | Chemical Shift (δ) in ppm |

| Chloroform-d (CDCl₃) | -8.8 |

| Benzene-d₆ (C₆D₆) | Data not available in the searched literature |

| Toluene-d₈ | Data not available in the searched literature |

| Tetrahydrofuran-d₈ (THF-d₈) | Data not available in the searched literature |

| Solid-State (CP/MAS) | Isotropic chemical shift is observed, but the specific value can vary. |

Note: The chemical shift can be influenced by solvent effects, concentration, and temperature.

The oxidation of this compound to this compound oxide results in a significant downfield shift in the ³¹P NMR spectrum.

Table 2: ³¹P NMR Chemical Shift of this compound Oxide

| Solvent | Chemical Shift (δ) in ppm |

| Chloroform-d (CDCl₃) | ~28-30 |

| Benzene-d₆ (C₆D₆) | ~28-30 |

Coordination to Metal Centers

Upon coordination to a metal center, the lone pair of electrons on the phosphorus atom of this compound forms a coordinate covalent bond. This donation of electron density to the metal generally leads to a deshielding of the phosphorus nucleus and a downfield shift in the ³¹P NMR spectrum. The magnitude of this "coordination shift" (Δδ = δcomplex - δfree ligand) provides valuable information about the nature of the metal-phosphorus bond and the overall electronic properties of the complex.

Table 3: Representative ³¹P NMR Chemical Shifts of this compound in Metal Complexes

| Complex | Solvent | Chemical Shift (δ) in ppm | Coordination Shift (Δδ) in ppm |

| [PdCl₂(P(p-tolyl)₃)₂] | Dichloromethane-d₂ | Data for the specific complex not found, but typically in the range of +15 to +30 ppm | ~ +24 to +39 |

| [PtCl₂(P(p-tolyl)₃)₂] | Dichloromethane-d₂ | Data for the specific complex not found, but typically in the range of +5 to +20 ppm with ¹JPt-P coupling satellites | ~ +14 to +29 |

| [AuCl(P(p-tolyl)₃)] | Chloroform-d | Data for the specific complex not found, but typically in the range of +20 to +40 ppm | ~ +29 to +49 |

| [RhCl(CO)(P(p-tolyl)₃)₂] | Chloroform-d | Data for the specific complex not found, but typically in the range of +25 to +40 ppm with ¹JRh-P coupling | ~ +34 to +49 |

Note: The coordination shift is influenced by the metal, its oxidation state, the other ligands in the coordination sphere, and the geometry of the complex.

Experimental Protocol for ³¹P{¹H} NMR Spectroscopy

The following provides a detailed methodology for acquiring a proton-decoupled (¹⁹F{¹H}) ³¹P NMR spectrum of this compound.

4.1. Sample Preparation

-

Dissolve the Sample: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Standard: An external standard of 85% H₃PO₄ in a sealed capillary is typically used for referencing the chemical shift to 0 ppm. Modern spectrometers can also use electronic referencing based on the deuterium (B1214612) lock signal.

4.2. Spectrometer Setup

-

Insert Sample: Insert the NMR tube into the spinner turbine and place it in the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Tuning: Tune the probe for the ³¹P frequency to ensure efficient transfer of radiofrequency power.

4.3. Acquisition Parameters

The following are typical acquisition parameters for a routine ³¹P{¹H} NMR spectrum:

-

Pulse Program: A standard one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Transmitter Frequency Offset (O1P): Centered in the expected chemical shift range for phosphines (e.g., around -10 ppm).

-

Spectral Width (SW): A wide spectral width is recommended to observe both the starting material and any potential oxidized byproducts or metal complexes (e.g., 200-300 ppm).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is usually sufficient for qualitative analysis. For quantitative measurements, a longer delay (5-7 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (NS): Due to the high sensitivity of ³¹P, a small number of scans (e.g., 16-64) is often adequate.

-

Proton Decoupling: Use a standard proton decoupling sequence (e.g., garr or waltz16) to remove ¹H-³¹P coupling and simplify the spectrum.

4.4. Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 0.3-1.0 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and perform a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.

Visualizations

Diagram 1: Structure and ³¹P NMR Chemical Shift

Caption: Relationship between structure and ³¹P NMR shift.

Diagram 2: Experimental Workflow for ³¹P NMR

Caption: Workflow for ³¹P NMR acquisition and analysis.

Diagram 3: Signaling Pathway of Coordination Shift

Caption: Impact of metal coordination on the ³¹P NMR shift.

An In-depth Technical Guide to the Electronic Parameters of Tri-p-tolylphosphine Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-p-tolylphosphine [P(p-C₆H₄CH₃)₃] is a tertiary phosphine (B1218219) ligand of significant interest in coordination chemistry and homogeneous catalysis. The electronic properties of this ligand, governed by the electron-donating nature of the three para-methyl substituents on the phenyl rings, play a crucial role in determining the stability and reactivity of its metal complexes. A thorough understanding of its electronic parameters is therefore essential for the rational design of catalysts and the development of novel therapeutics. This technical guide provides a comprehensive overview of the key electronic parameters of this compound, detailed experimental protocols for their determination, and a summary of relevant quantitative data.

Core Electronic Parameters

The electronic character of this compound is primarily defined by its σ-donating ability. This property is quantified by two key experimental parameters: the Tolman Electronic Parameter (TEP) and the acid dissociation constant (pKa) of its conjugate acid.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter is an empirical measure of the net electron-donating strength of a phosphine ligand.[1] It is determined experimentally by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) in a nickel tricarbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[2]

The principle behind TEP is that a more electron-donating phosphine ligand increases the electron density on the nickel center. This enhanced electron density results in stronger π-backbonding from the metal to the antibonding π* orbitals of the carbonyl ligands.[3] Consequently, the C-O bond is weakened, leading to a lower ν(CO) stretching frequency. Therefore, a lower TEP value corresponds to a more electron-donating ligand.

Acidity Constant (pKa)

The pKa of the conjugate acid of a phosphine, [R₃PH]⁺, provides a direct measure of the phosphine's basicity, which in turn reflects its σ-donating strength.[3] A higher pKa value indicates a more basic phosphine and thus a stronger σ-donor. This parameter is typically determined through potentiometric titration in a non-aqueous solvent like acetonitrile (B52724) or nitromethane.[3][4]

Quantitative Data Summary

The following table summarizes the key electronic parameters for the this compound ligand. For comparison, data for the parent triphenylphosphine (B44618) and the more sterically hindered tri-o-tolylphosphine (B155546) are also included.

| Ligand | Tolman Electronic Parameter (TEP) ν(CO) [cm⁻¹] | pKa | Solvent for pKa |

| This compound | 2066.9 | 3.84 | Nitromethane |

| Triphenylphosphine | 2068.9[2] | 2.73 | Nitromethane |

| Tri-o-tolylphosphine | 2066.6 | 3.08 | Nitromethane |

Structure-Property Relationship

The electronic properties of this compound are a direct result of the electronic effects of the para-methyl substituents on the three phenyl rings. The methyl groups are electron-donating through an inductive effect, which increases the electron density on the phosphorus atom. This enhanced electron density makes this compound a stronger σ-donor compared to the unsubstituted triphenylphosphine. This is reflected in its lower TEP value and higher pKa.

References

An In-depth Technical Guide to the Calculation of the Cone Angle for Tri-p-tolylphosphine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies used to calculate the ligand cone angle, with a specific focus on tri-p-tolylphosphine. It details the theoretical underpinnings, experimental and computational protocols, and presents key quantitative data for this important phosphine (B1218219) ligand.

Introduction: The Concept of the Ligand Cone Angle

In the fields of coordination chemistry and homogeneous catalysis, the steric properties of a ligand are as crucial as its electronic properties in determining the reactivity, stability, and selectivity of a metal complex. The Tolman Cone Angle (θ) is the most widely adopted metric for quantifying the steric bulk of phosphine ligands. First introduced by Chadwick A. Tolman, it is defined as the solid angle at the metal center that encompasses the entire ligand, measured from the van der Waals surfaces of its outermost atoms. A larger cone angle signifies greater steric hindrance around the metal center, which can influence coordination number, reaction rates, and catalytic selectivity.

This compound, a symmetric triarylphosphine, serves as an excellent case study for exploring the different methods of cone angle determination due to its rigid structure and relevance in catalysis. Its steric profile is comparable to the ubiquitous triphenylphosphine (B44618), but the para-methyl groups offer subtle electronic and steric modifications.

Quantitative Data: Cone Angle and Structural Parameters of this compound

The cone angle of this compound has been determined by various methods, yielding slightly different results. Modern computational studies have shown that the cone angle is not a static property but can vary depending on the coordination environment of the metal center. For context, its values are often compared with triphenylphosphine (PPh₃) and its more sterically demanding isomer, tri-o-tolylphosphine.

| Ligand | Method | Cone Angle (θ) | Reference |

| This compound | Original Tolman Value | 145° | [1] |

| Computed (Linear [AuCl(P)]) | 167.9° | [1] | |

| Computed (Tetrahedral [Ni(CO)₃(P)]) | 165.7° | [1] | |

| Computed (Octahedral [IrCl₃(CO)₂(P)]) | 152.1° | [1] | |

| Triphenylphosphine (PPh₃) | Original Tolman Value | 145° | [1] |

| Tri-o-tolylphosphine | Original Tolman Value | 194° | [1][2][3] |

The structural parameters of this compound, essential for exact cone angle calculations, have been precisely determined by single-crystal X-ray diffraction. Due to its threefold rotation symmetry, the key parameters are uniform across the three tolyl groups.[4][5]

| Parameter | Value | Reference |

| P–C Bond Length | 1.843 (3) Å | [4] |

| Dihedral Angle (between benzene (B151609) rings) | 87.40 (18)° | [4][5] |

Methodologies and Experimental Protocols

Three primary methods are employed to determine the cone angle of a phosphine ligand.

This empirical approach relies on the construction of physical space-filling (CPK) models.

Protocol:

-

Model Construction: A physical CPK model of the phosphine ligand is assembled.

-

Conformational Adjustment: The substituents (p-tolyl groups) are rotated around the P-C bonds to achieve the most compact conformation, minimizing the overall steric profile. This represents the smallest possible cone.

-

Standard Measurement: The ligand model is attached to a model of a nickel atom. The measurement is standardized using a fixed metal-phosphorus (Ni–P) bond length of 2.28 Å.[1]

-

Angle Determination: A specialized apparatus, akin to a protractor, is used to measure the angle from the metal center that just encloses the van der Waals radii of the outermost hydrogen atoms of the ligand. This measured angle is the Tolman cone angle, θ.

This method provides an "exact cone angle" based on precise atomic coordinates obtained from crystallographic analysis of the ligand within a metal complex.

Protocol:

-

Crystal Structure Determination: A suitable single crystal of a metal complex containing the this compound ligand is synthesized. Its structure is then determined using single-crystal X-ray diffraction. This yields a crystallographic information file (CIF) containing the precise 3D coordinates of every atom.[4]

-

Data Extraction: The atomic coordinates (x, y, z) for the phosphorus atom, the coordinated metal, and all atoms of the phosphine ligand are extracted from the CIF.

-

Geometric Calculation:

-

Define the vertex of the cone at the position of the metal atom's nucleus.

-

For each of the outermost atoms of the ligand (typically hydrogen atoms), calculate the angle between the M–P vector and the M–H vector.

-

The half-angle of the cone (θ/2) is the largest of these calculated M–P–H angles, after accounting for the van der Waals radius of the hydrogen atom.

-

The final cone angle, θ, is twice this maximum half-angle.

-

-

Symmetry Considerations: For a symmetrical ligand like this compound, the calculation can be simplified by analyzing one substituent and applying the molecule's symmetry.

Modern computational methods offer a powerful and versatile way to calculate cone angles, allowing for the assessment of conformational flexibility and the influence of the electronic environment.[6][7]

Protocol:

-

Model Building: An in silico 3D model of the this compound ligand coordinated to a metal fragment is constructed. Common fragments include [Ni(CO)₃], [AuCl], or simply a metal atom at a fixed distance (e.g., 2.28 Å).[1]

-

Conformational Analysis: A molecular mechanics (MM) or semi-empirical conformational search is performed to identify low-energy conformers of the coordinated ligand. This step is crucial for flexible ligands but is also important for establishing the most stable orientation of the tolyl groups.

-

Quantum Mechanical Optimization: The lowest-energy conformer(s) are then re-optimized at a higher level of theory, typically Density Functional Theory (DFT), using a suitable functional and basis set (e.g., B3LYP/6-31G*). This yields a highly accurate equilibrium geometry.

-

Cone Angle Calculation: Using the final optimized coordinates, a specialized algorithm is employed. The algorithm places the metal at the origin and calculates the smallest possible cone that encompasses the van der Waals spheres of all ligand atoms. The angle of this cone is reported as the computed cone angle. This can be repeated for different coordination environments to assess steric flexibility.[1]

Visualizations

Diagrams created using the DOT language provide a clear visual representation of the key concepts and workflows.

Caption: Conceptual representation of the Tolman cone angle (θ).

Caption: A simplified workflow for the computational determination of a cone angle.

References

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]

- 3. Tri(o-tolyl)phosphine | 6163-58-2 [chemicalbook.com]

- 4. Tri-p-tolylphosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Tri-p-tolylphosphine for Researchers and Drug Development Professionals

Introduction

Tri-p-tolylphosphine is an organophosphorus compound widely utilized in organic synthesis, particularly as a ligand in catalysis for cross-coupling reactions. Its stability and solubility in organic solvents make it a valuable reagent in the synthesis of complex molecules, including pharmaceuticals. However, as with any chemical reagent, a thorough understanding of its potential hazards and proper handling procedures is paramount to ensure the safety of laboratory personnel. This technical guide provides an in-depth overview of the safety data for this compound, including handling precautions, emergency procedures, and available toxicological data.

Hazard Identification and Classification

This compound is classified as an irritant. Based on available Safety Data Sheets (SDS), the primary hazards are:

-

Eye Irritation: Causes serious eye irritation.[1][2][3][4][5][6]

-

Respiratory Irritation: May cause respiratory irritation.[1][2][3][4][5][6]

It is important to note that the toxicological properties of this substance have not been fully investigated.[7][8]

Quantitative Toxicological Data

Table 1: Acute Toxicity Data for Triphenylphosphine (Analogue)

| Route of Exposure | Species | Test | Value | Reference |

| Oral | Rat | LD50 | 700 mg/kg bw (in olive oil) | OECD SIDS |

| Oral | Rat | LD50 | > 6400 mg/kg bw (in aqueous suspension) | OECD SIDS |

| Oral | Mouse | LD50 | 1000 mg/kg bw (in olive oil) | OECD SIDS |

| Dermal | Rat | LD50 | > 2500 mg/kg bw | OECD SIDS |

| Dermal | Rabbit | LD50 | > 4000 mg/kg bw | OECD SIDS |

| Inhalation | Rat | LC50 (4-hour) | 12,500 mg/m³ | OECD SIDS |

Experimental Protocols for Hazard Evaluation

The following are generalized experimental protocols for assessing acute skin and eye irritation, based on OECD and OPPTS guidelines. These methods are standard for evaluating the hazards of chemicals like this compound.

Acute Dermal Irritation/Corrosion

Objective: To determine the potential of a substance to cause irritation or corrosion to the skin.

Methodology (based on OECD Guideline 404 and OPPTS 870.2500):

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped or shaved.

-

Application: A dose of 0.5 grams of the solid test substance (moistened with a small amount of an appropriate solvent if necessary to ensure good skin contact) is applied to a small area (approximately 6 cm²) of the shaved skin and covered with a gauze patch and semi-occlusive dressing. An adjacent area of untreated skin serves as a control.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is cleaned. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale. The observation period may be extended up to 14 days to assess the reversibility of the effects.[9]

Acute Eye Irritation/Corrosion

Objective: To determine the potential of a substance to cause irritation or corrosion to the eye.

Methodology (based on OECD Guideline 405 and OPPTS 870.2400):

-

Animal Model: Healthy, adult albino rabbits are used.

-

Procedure: The test substance (typically 0.1 g of a solid, ground into a fine powder) is placed into the conjunctival sac of one eye of the animal.[10] The eyelids are then held together for about one second. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[10][11] If irritation is present at 72 hours, observations may continue for up to 21 days to evaluate reversibility.[10] The cornea, iris, and conjunctiva are evaluated and scored for the severity of any lesions.

Safe Handling and Storage

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.

Caption: A logical workflow for the safe handling of this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[12]

-

Ensure that an eyewash station and safety shower are readily accessible.[8][12]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles.[13]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[14] Wash hands thoroughly after handling.

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[13][14]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][15]

-

Keep away from incompatible materials such as strong oxidizing agents.[8][12]

-

Some sources indicate that this compound is air-sensitive and should be stored under an inert atmosphere.[16]

First-Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Caption: Key first-aid procedures in case of exposure to this compound.

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[8]

-

Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and oxides of phosphorus.[8][17]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][17]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment as outlined in Section 4.2.

-

Cleanup: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[12] For larger spills, it may be necessary to dampen the solid material with a suitable solvent like methanol (B129727) before collection.[18]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[17]

Stability and Reactivity

-

Stability: this compound is stable under normal storage conditions.[17]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8][17]

-

Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes including carbon monoxide, carbon dioxide, and phosphorus oxides.[8][17]

Disposal Considerations

-

Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.[12] It is the responsibility of the waste generator to properly classify and dispose of chemical waste.

This compound is a valuable reagent in chemical synthesis but requires careful handling due to its irritant properties. By adhering to the precautions outlined in this guide, including the use of appropriate engineering controls and personal protective equipment, researchers can minimize the risks associated with its use. In the absence of comprehensive toxicological data for this compound, it is prudent to treat it with a high degree of caution, assuming a toxicity profile similar to that of its analogue, triphenylphosphine. Always consult the most up-to-date Safety Data Sheet from the supplier before handling this chemical.

References

- 1. Phosphine, tris(4-methylphenyl)- | C21H21P | CID 13956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1038-95-5 | Benchchem [benchchem.com]

- 3. Tri-m-tolylphosphine | C21H21P | CID 80362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 6. Tri(p-tolyl)phosphine | Tris(4-methylphenyl)phosphine | C21H21P - Ereztech [ereztech.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]

- 14. Tri-o-tolylphosphine | C21H21P | CID 80271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 17. Cas 1038-95-5,this compound | lookchem [lookchem.com]

- 18. pubs.acs.org [pubs.acs.org]

Proper Storage and Handling of Air-Sensitive Tri-p-tolylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper storage, handling, and safety precautions for tri-p-tolylphosphine. Due to its air-sensitive nature, stringent adherence to these protocols is crucial to maintain its chemical integrity and ensure laboratory safety.

Compound Properties and Hazards

This compound [(4-CH₃C₆H₄)₃P] is a white to light yellow crystalline powder widely used as a ligand in organic synthesis and catalysis.[1][2][3][4] Its efficacy in various chemical transformations is contingent on preventing its oxidation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₂₁H₂₁P | [1][4][5] |

| Molecular Weight | 304.37 g/mol | [1][4][6] |

| Appearance | White to light yellow crystalline powder | [2][4] |

| Melting Point | 144-148 °C | [2][3][4] |

| Boiling Point | 399.8 °C at 760 mmHg | [2][3] |

| Solubility | Insoluble in water. Soluble in organic solvents like diethyl ether, benzene, and chloroform. | [1][2][7] |

| Sensitivity | Air and moisture sensitive.[1] | [1] |

Hazard Identification and Safety Precautions

This compound is classified as an irritant and is air-sensitive.[5] Exposure can cause skin, eye, and respiratory irritation.[6][7]

Hazard Summary:

| Hazard | Description | GHS Classification |

| Skin Irritation | Causes skin irritation. | Category 2 |

| Eye Irritation | Causes serious eye irritation. | Category 2A |

| Respiratory Irritation | May cause respiratory irritation. | Category 3 |

| Air Sensitivity | Stable under normal conditions, but sensitive to air. | Not Applicable |

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile rubber is suitable), safety goggles, and a lab coat.[5][8]

-

Ventilation: Use only in a well-ventilated area, preferably within a fume hood or glovebox.[6][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[6][9] Do not breathe dust.[10] Wash hands thoroughly after handling.[6][9]

Storage Protocols

Proper storage is paramount to prevent the degradation of this compound.

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[2][3][8][11]

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][6][9][11]

-

Incompatible Materials: Store away from strong oxidizing agents and finely powdered metals.[5][6]

The following diagram illustrates the decision-making process for the proper storage of this compound.

Caption: Workflow for the proper storage of this compound.

Handling Procedures: Experimental Protocols

Due to its air sensitivity, this compound must be handled under an inert atmosphere to prevent oxidation. The two primary methods for this are using a glovebox or a Schlenk line.

Handling in a Glovebox

A glovebox provides a controlled, inert atmosphere and is the preferred method for handling larger quantities or for prolonged manipulations.

Protocol for Weighing and Transferring in a Glovebox:

-

Preparation: Ensure the glovebox antechamber is properly evacuated and refilled with inert gas (e.g., nitrogen or argon) for the recommended number of cycles.

-

Material Transfer: Transfer all necessary equipment (spatulas, weighing paper, vials, etc.) and the sealed container of this compound into the glovebox via the antechamber.

-

Equilibration: Allow the container of this compound to equilibrate to the glovebox atmosphere temperature before opening to prevent condensation.

-

Weighing: Carefully open the container inside the glovebox. Using a clean spatula, weigh the desired amount of this compound onto weighing paper or directly into a pre-tared vial.

-

Sealing: Tightly seal the original container and the vial containing the weighed compound before removing them from the glovebox.

-

Cleanup: Clean any spills within the glovebox using appropriate procedures.

-

Removal: Remove the sealed containers and equipment from the glovebox through the antechamber, following proper cycling procedures.

Handling using a Schlenk Line

A Schlenk line allows for the manipulation of air-sensitive compounds on the benchtop using alternating vacuum and inert gas cycles.

Protocol for Transferring under Inert Gas Counterflow:

-

Setup: Connect a Schlenk flask containing a stir bar to the Schlenk line.

-

Inerting the Flask: Evacuate the flask under vacuum and then refill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Positive Pressure: Maintain a slight positive pressure of inert gas flowing out of the flask.

-

Transfer: Briefly remove the stopper from the flask and, using a spatula, quickly add the desired amount of this compound against the counterflow of inert gas.

-

Resealing: Immediately reseal the flask and purge with another vacuum/inert gas cycle to remove any air that may have entered during the transfer.

The following diagram illustrates the general workflow for handling air-sensitive compounds.

Caption: General workflow for handling air-sensitive this compound.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

First Aid Measures